Aumolertinib

Description

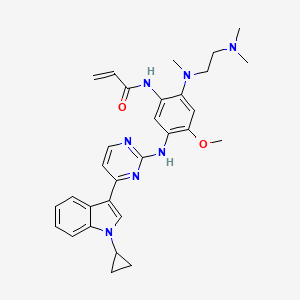

Structure

3D Structure

Propriétés

IUPAC Name |

N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEOECWDNSEFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899921-05-1 | |

| Record name | Aumolertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almonertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16640 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AUMOLERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Aumolertinib in EGFR-Mutant Cells

Introduction

Aumolertinib (formerly almonertinib) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent for non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As a third-generation inhibitor, it is specifically designed to be highly selective for both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[3][4][5] This guide provides a detailed examination of Aumolertinib's core mechanism of action, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Irreversible and Selective EGFR Inhibition

The primary mechanism of action for Aumolertinib is the irreversible inhibition of the kinase activity of mutant EGFR.[1][6] This is achieved through a highly specific interaction with the ATP-binding pocket of the EGFR kinase domain.

Covalent Binding: Aumolertinib's structure contains an acrylamide (B121943) functional group which acts as a Michael acceptor. This group forms a covalent bond with the thiol side chain of the cysteine residue at position 797 (Cys797) within the ATP-binding site of EGFR.[1][7] This irreversible binding permanently inactivates the kinase, preventing it from phosphorylating downstream substrates.

Structural Basis for Selectivity: Aumolertinib's chemical structure is optimized for high affinity and selectivity. A key modification is the introduction of a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen.[1][8] This feature enhances metabolic stability and contributes to a higher binding affinity for the compact hydrophobic pocket characteristic of the T790M mutant EGFR.[7][9] This structural design allows Aumolertinib to potently inhibit both sensitizing (e.g., Ex19del, L858R) and T790M resistance mutant forms of EGFR while having significantly lower activity against wild-type (WT) EGFR.[2][9] This selectivity is clinically crucial as it minimizes off-target effects on normal tissues, leading to a more favorable safety profile with a lower incidence of adverse events like rash and diarrhea that are commonly associated with WT-EGFR inhibition.[2][9]

Inhibition of Downstream Signaling Pathways

Mutations in the EGFR kinase domain lead to its constitutive activation, triggering a cascade of downstream signaling pathways that promote tumor growth, proliferation, and survival.[10] By inhibiting EGFR phosphorylation, Aumolertinib effectively blocks these critical signal transduction pathways.[8][9]

The two primary pathways suppressed by Aumolertinib are:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway plays a crucial role in regulating cell division and proliferation.

Studies have consistently demonstrated that treatment with Aumolertinib leads to a dose-dependent reduction in the phosphorylation levels of EGFR, as well as its key downstream effectors, AKT and ERK, in EGFR-mutant cells.[8][9][10] This comprehensive blockade of pro-survival signaling ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis.[9]

Data Presentation

Quantitative Analysis of Aumolertinib's Inhibitory Activity

The potency of Aumolertinib has been quantified through various in vitro assays, demonstrating its high affinity for mutant EGFR and its selectivity over WT-EGFR.

Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib

| EGFR Kinase Mutation | Aumolertinib IC₅₀ (nmol/L) |

|---|---|

| L861Q | 0.84 |

| D761Y | 1.05 |

| L747S | 1.12 |

| G719S | 8.86 |

| S768I | 13.91 |

| T790M/L861Q | 82.80 |

| Wild-Type (WT) | 596.60 |

(Data sourced from studies on engineered Ba/F3 cells and kinase activity assays)[9]

Table 2: Cellular Proliferation Inhibitory Activity (IC₅₀) of Aumolertinib

| Cell Line / Mutation | Aumolertinib IC₅₀ (nmol/L) |

|---|---|

| Ba/F3 - L861Q | 10.68 |

| Ba/F3 - G719S | 20.21 |

| Ba/F3 - S768I | 27.56 |

| Ba/F3 - H773-V774insNPH | 46.51 |

| Ba/F3 - V769-D770insASV | 56.41 |

| Ba/F3 - D770-N771insSVD | 64.95 |

| Ba/F3 - A763-Y764insFQEA | 99.41 |

| LU0387 (Patient-Derived, NPH) | 312 |

| A431 (WT-EGFR) | 596.60 |

(Data represents the concentration required to inhibit cell proliferation by 50% after 72 hours of exposure)[9][10]

Table 3: In Vivo Antitumor Activity of Aumolertinib in Xenograft Models

| Model Type & Mutation | Dosage | Tumor Growth Inhibition (TGI) |

|---|---|---|

| Ba/F3 Allograft (ASV) | 20 mg/kg/day | 41% |

| Ba/F3 Allograft (ASV) | 40 mg/kg/day | 64% |

| Ba/F3 Allograft (L861Q) | 40 mg/kg/day | 103% (Tumor Regression) |

| PDX Model (LU0387, NPH) | 40 mg/kg/day | Significant Inhibition |

(Data from murine allograft and patient-derived xenograft (PDX) models)[9][11]

Experimental Protocols

The characterization of Aumolertinib's mechanism of action relies on a suite of standardized preclinical assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Aumolertinib to inhibit the enzymatic activity of purified EGFR kinase domains.

-

Methodology: A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[10]

-

Protocol:

-

Recombinant EGFR kinase domains (both wild-type and various mutant forms) are incubated in a reaction buffer.

-

Aumolertinib is added at a range of concentrations.

-

A kinase substrate (e.g., a biotinylated peptide) and ATP are added to initiate the phosphorylation reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

A detection solution containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate is added.

-

If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, which generates a FRET signal.

-

The signal is measured on a plate reader, and the IC₅₀ value is calculated as the concentration of Aumolertinib that inhibits kinase activity by 50%.

-

Cell Viability Assay

This assay determines the effect of Aumolertinib on the proliferation and metabolic activity of cancer cell lines.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is frequently used.[9] This assay quantifies ATP, which is an indicator of metabolically active, viable cells.[12]

-

Protocol:

-

Cell Seeding: EGFR-mutant and wild-type cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.[12]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Aumolertinib (or a vehicle control, e.g., DMSO).

-

Incubation: Cells are incubated with the compound for a period of 72 hours to 7 days.[9][12]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, which lyses the cells and initiates a luminescent reaction catalyzed by luciferase.

-

Signal Measurement: The plate is incubated briefly to stabilize the luminescent signal, which is then measured using a luminometer.

-

Data Analysis: Luminescence is proportional to the amount of ATP and thus the number of viable cells. The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value.

-

Western Blotting

This technique is used to detect the levels of specific proteins and assess their phosphorylation state, confirming the inhibition of signaling pathways.

-

Protocol:

-

Cell Lysis: EGFR-mutant cells are treated with various concentrations of Aumolertinib for a defined period (e.g., 4-24 hours).[9] The cells are then lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein bands.

-

In Vivo Xenograft Models

Animal models are essential for evaluating the antitumor activity of Aumolertinib in a living system.

-

Methodology: Immunocompromised mice (e.g., BALB/c nude mice) are used to host human tumor xenografts.[13] Both cell line-derived (allograft) and patient-derived xenograft (PDX) models are employed.[9]

-

Protocol:

-

Tumor Implantation: Ba/F3 cells engineered to express specific human EGFR mutations or patient-derived tumor fragments (PDX) are implanted subcutaneously into the mice.[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment: Mice are randomized into groups and treated daily via oral gavage with Aumolertinib (e.g., 20-40 mg/kg) or a vehicle control.[9]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors may also be used for further analysis, such as immunohistochemistry to assess protein expression (e.g., p-EGFR, Ki-67 for proliferation) or TUNEL assay for apoptosis.[9]

-

Conclusion

Aumolertinib functions as a potent and selective third-generation EGFR-TKI. Its mechanism of action is centered on the irreversible covalent inhibition of sensitizing and T790M resistance mutant EGFR. This targeted inhibition leads to a profound and sustained blockade of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK cascades, ultimately driving tumor cell death and regression. The high selectivity of Aumolertinib for mutant EGFR over wild-type EGFR, supported by extensive preclinical quantitative data, translates into a robust therapeutic window and a favorable clinical safety profile. The methodologies outlined herein provide the foundation for understanding and evaluating the efficacy of this targeted agent in the treatment of EGFR-mutant NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of aumolertinib for the treatment of EGFR T790M mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aumseqa | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Aumolertinib: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence-dependent synergistic effect of aumolertinib-pemetrexed combined therapy on EGFR-mutant non-small-cell lung carcinoma with pre-clinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Experimental study of EGFR-TKI aumolertinib combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Aumolertinib: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aumolertinib (formerly known as almonertinib or HS-10296) is a potent, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical.[1][2] It is designed to selectively target both EGFR-sensitizing mutations (Exon 19 deletions and L858R) and the key resistance mutation, T790M, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3] Aumolertinib exhibits high selectivity for mutant EGFR over wild-type (WT) EGFR, leading to a more manageable safety profile with a lower incidence of WT-EGFR-related adverse events like rash and diarrhea compared to earlier generation TKIs.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and preclinical and clinical evaluation of Aumolertinib.

Introduction: The Challenge of EGFR-Mutant NSCLC and Acquired Resistance

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[5] A significant subset of NSCLC patients harbors activating mutations in the EGFR gene, making them candidates for targeted therapy with EGFR TKIs.[6] First- and second-generation TKIs, while initially effective, inevitably lead to the development of acquired resistance, with the T790M "gatekeeper" mutation in exon 20 accounting for over 50% of cases. This clinical challenge spurred the development of third-generation TKIs designed to overcome T790M-mediated resistance.

Aumolertinib was rationally designed as a third-generation EGFR TKI to address this unmet need. A key innovation in its molecular structure is the introduction of a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen, which enhances metabolic stability and increases its ability to penetrate the blood-brain barrier—a critical feature for treating brain metastases, a common complication in advanced NSCLC.[6][7]

Mechanism of Action

Aumolertinib functions as a covalent, irreversible inhibitor of the EGFR kinase. Its mechanism involves the acrylamide (B121943) moiety acting as a Michael acceptor, forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR autophosphorylation and disrupts downstream pro-survival signaling cascades.[8]

Key Features:

-

High Potency against Mutant EGFR: Aumolertinib demonstrates nanomolar to sub-nanomolar inhibitory activity against clinically relevant EGFR mutations, including Exon 19 deletions (Del19), L858R, and the double mutant Del19/T790M or L858R/T790M.[9][10]

-

Selectivity over Wild-Type EGFR: It is significantly less active against WT-EGFR, which translates to a lower incidence of mechanism-based toxicities such as skin rash and diarrhea.[2][6]

-

Downstream Pathway Inhibition: By inhibiting EGFR phosphorylation, Aumolertinib effectively blocks the activation of key downstream signaling pathways, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[6]

Figure 1: Aumolertinib Mechanism of Action on the EGFR Signaling Pathway.

Chemical Synthesis

The detailed synthesis of Aumolertinib is proprietary information disclosed in patent WO2016054987A1.[11] The molecule's IUPAC name is N-[5-[[4-(1-Cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide.[12]

The core structure is a pyrimidine (B1678525) derivative, a common scaffold for kinase inhibitors. The synthesis of such complex molecules typically involves a multi-step process. A plausible, though generalized, synthetic strategy for this class of compounds involves:

-

Synthesis of the Pyrimidine Core: Construction of the substituted pyrimidine ring, often through condensation reactions.

-

Coupling Reactions: Sequential coupling of the indole and aniline (B41778) moieties to the pyrimidine core. This is commonly achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.

-

Acrylamide Moiety Introduction: The final step is typically the acylation of the aniline nitrogen with acryloyl chloride or a related activated acrylic acid derivative to install the reactive "warhead" responsible for covalent bond formation.

Figure 2: Generalized Workflow for the Synthesis of Aumolertinib.

Preclinical Data

Aumolertinib has demonstrated potent and selective activity in a range of preclinical models.

In Vitro Kinase Inhibitory Activity

The inhibitory concentration (IC₅₀) of Aumolertinib against various EGFR kinase mutants highlights its potency and selectivity.

| Kinase Target | Aumolertinib IC₅₀ (nM) | Reference(s) |

| EGFR T790M | 0.37 | [9][10] |

| EGFR Del19/T790M | 0.21 | [9][10] |

| EGFR L858R/T790M | 0.29 | [9][10] |

| EGFR L861Q | 0.84 - 10x more potent than other mutations | [1][6] |

| EGFR D761Y | Potent Inhibition | [6] |

| EGFR L747S | Potent Inhibition | [6] |

| EGFR WT (Wild-Type) | 3.39 | [9][10] |

Table 1: In Vitro Kinase Inhibitory Activity of Aumolertinib.

In Vitro Cellular Activity

Aumolertinib effectively inhibits the proliferation of NSCLC cell lines harboring EGFR mutations.

| Cell Line | EGFR Status | Assay Type | Key Finding | Reference(s) |

| Ba/F3 (Engineered) | Various Uncommon Mutations | Cell Viability (CellTiter-Glo) | Potent inhibition, especially for Exon 20 insertions (ASV, NPH, etc.) | [1] |

| A431 | EGFR WT | Cell Viability (CellTiter-Glo) | Lower activity vs. mutant lines, demonstrating selectivity | [1] |

| PC-9 | Exon 19 deletion | CCK-8, Colony Formation | Inhibition of cell proliferation and survival | [12] |

| NCI-H1975 | L858R/T790M | CCK-8, Colony Formation | Inhibition of cell proliferation and survival | [12] |

| LU0387 (Patient-Derived) | H773-V774insNPH | Cell Viability (CellTiter-Glo) | Significant inhibition of proliferation | [1] |

Table 2: In Vitro Cellular Activity of Aumolertinib.

Clinical Efficacy and Safety

Aumolertinib has been evaluated in several key clinical trials, demonstrating robust efficacy and a favorable safety profile.

AENEAS Phase III Trial (First-Line Treatment)

The AENEAS trial was a randomized, double-blind, phase III study comparing Aumolertinib with gefitinib (B1684475) in treatment-naïve patients with locally advanced or metastatic EGFR-mutated NSCLC.[4][13]

| Parameter | Aumolertinib (110 mg QD) | Gefitinib (250 mg QD) | Hazard Ratio (95% CI) | p-value |

| Median PFS | 19.3 months | 9.9 months | 0.46 (0.36 - 0.60) | < 0.0001 |

| ORR | 73.8% | 72.1% | N/A | N/A |

| DCR | 93.0% | 96.7% | N/A | N/A |

| Median DoR | 18.1 months | 8.3 months | N/A | N/A |

| Grade ≥3 AEs | 36.4% | 35.8% | N/A | N/A |

Table 3: Key Efficacy and Safety Outcomes from the AENEAS Trial.[4][13] (PFS: Progression-Free Survival; ORR: Objective Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; AEs: Adverse Events).

APOLLO Phase I/II Trial (Second-Line Treatment)

The APOLLO trial evaluated Aumolertinib in patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy.[2][14]

| Parameter | Result (T790M+ Patients) |

| ORR | 52% (95% CI: 42-63) |

| DCR | 92% (95% CI: 84-96) |

| Median PFS | 11.0 months (95% CI: 9.5-NR) |

Table 4: Efficacy Outcomes from the APOLLO Trial Dose-Expansion Cohort.[14]

Detailed Experimental Protocols

In Vitro EGFR Kinase Assay (Representative Protocol)

This protocol is a representative method for determining the IC₅₀ of an inhibitor against EGFR kinase activity.

-

Reagents & Materials: Recombinant human EGFR (WT or mutant), kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., Poly(Glu,Tyr) 4:1), Aumolertinib, DMSO, 384-well plates, ADP-Glo™ Kinase Assay kit (Promega).[15]

-

Procedure:

-

Prepare serial dilutions of Aumolertinib in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

-

Add 2 µL of EGFR enzyme solution (pre-diluted in kinase buffer) to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific EGFR mutant.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent (to deplete unused ATP) followed by Kinase Detection Reagent (to convert ADP to ATP and generate a luminescent signal).

-

Read luminescence on a plate reader.

-

Calculate percent inhibition relative to DMSO controls and determine IC₅₀ values using non-linear regression analysis.

-

Cellular Proliferation Assay (Ba/F3 Engineered Cells)

This protocol describes the use of IL-3 dependent Ba/F3 cells engineered to express mutant EGFR, rendering them IL-3 independent.[10][16][17]

-

Cell Culture: Culture Ba/F3 cells stably expressing the EGFR mutant of interest in RPMI-1640 medium supplemented with 10% FBS, without IL-3. Culture A431 (EGFR WT) cells in DMEM with 10% FBS.

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[18]

-

Incubate overnight to allow cells to acclimate.

-

Prepare serial dilutions of Aumolertinib in culture medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a negative control (100% viability) and a potent non-specific inhibitor like staurosporine (B1682477) as a positive control (0% viability).[16]

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1][16]

-

Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

-

Measure luminescence using a microplate reader.

-

Calculate percent viability relative to DMSO controls and determine IC₅₀ values using a suitable software package.

-

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for evaluating the in vivo efficacy of Aumolertinib.[1][19]

-

Animals and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]

-

Obtain fresh tumor tissue from an NSCLC patient with a confirmed EGFR mutation (e.g., H773-V774insNPH) under an approved human research protocol.[1]

-

Surgically implant a small fragment (e.g., 2-3 mm³) of the tumor subcutaneously into the flank of an anesthetized mouse.

-

-

Treatment:

-

Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.

-

Prepare Aumolertinib in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer Aumolertinib orally once daily at the desired dose (e.g., 40 mg/kg). The control group receives the vehicle only.[1]

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study (e.g., after 26 days or when tumors in the control group reach a predetermined size), euthanize the mice.[1]

-

Excise the tumors, weigh them, and perform downstream analyses such as immunohistochemistry for biomarkers (e.g., p-EGFR).

-

Conclusion

Aumolertinib is a highly effective third-generation EGFR-TKI that represents a significant advancement in the treatment of EGFR-mutant NSCLC. Its rational design provides potent activity against both sensitizing and T790M resistance mutations while maintaining a favorable selectivity profile over wild-type EGFR. Robust preclinical and clinical data have established its efficacy and safety, particularly in the first-line setting where it significantly extends progression-free survival compared to earlier TKIs. With its demonstrated activity against brain metastases, Aumolertinib is a critical therapeutic option for a challenging patient population. Ongoing research continues to explore its potential in combination therapies and against a broader range of uncommon EGFR mutations.

References

- 1. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 4. researchgate.net [researchgate.net]

- 5. Specifying the choice of EGFR-TKI based on brain metastatic status for advanced NSCLC with EGFR p.L861Q mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Osimertinib, Aumolertinib, and Furmonertinib in Human Plasma for Therapeutic Drug Monitoring by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-(2-(Dimethylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide | Benchchem [benchchem.com]

- 8. N-(5-((4-(1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide,1421373-98-9, CasNo.1421373-98-9 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]

- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Experimental study of EGFR-TKI aumolertinib combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First-Line Aumolertinib in EGFR-Mutant Advanced Non-Small Cell Lung Cancer: A Multicenter Real-World Retrospective Study with a Four-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. benchchem.com [benchchem.com]

- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Aumolertinib structure-activity relationship (SAR) studies.

An In-depth Technical Guide to the Structure-Activity Relationship of Aumolertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib (also known as Almonertinib or HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations.[1][2] Aumolertinib's design represents a significant advancement in the field, offering high selectivity for sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR.[1] This selectivity profile translates into a more manageable safety profile, with a lower incidence of side effects typically associated with WT EGFR inhibition, such as rash and diarrhea.[1]

The core mechanism of Aumolertinib involves irreversible covalent binding to the ATP-binding domain of the EGFR kinase, effectively blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3] This guide provides a detailed examination of Aumolertinib's structure-activity relationship (SAR), experimental protocols, and the key structural features that contribute to its potent and selective antitumor activity.

Core Structure and Pharmacophore Analysis

Aumolertinib's chemical architecture is meticulously designed to achieve its desired pharmacological profile. The key pharmacophoric elements are:

-

Pyrimidine Core: Acts as the hinge-binding motif, anchoring the molecule into the ATP-binding site of the EGFR kinase.

-

Acrylamide (B121943) Warhead: This electrophilic group is positioned to form an irreversible covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR active site. This is a hallmark of third-generation EGFR TKIs, leading to potent and sustained inhibition.

-

Aniline Ring System: Serves as the central scaffold to which the other key functional groups are attached.

-

Solubilizing Side Chain: The N,N-dimethylaminoethyl-methylamino group enhances the compound's aqueous solubility and pharmacokinetic properties.

-

N-Cyclopropylindole Group: This is a key innovative feature of Aumolertinib. Replacing a methyl group found in other inhibitors with a cyclopropyl (B3062369) group enhances metabolic stability, increases selectivity for mutant EGFR, and improves penetration of the blood-brain barrier.[1][3]

Structure-Activity Relationship (SAR) Insights

The defining feature of Aumolertinib's SAR is the strategic incorporation of the N-cyclopropylindole moiety, which confers several advantages over previous generations of TKIs and even its contemporary, osimertinib.

-

Enhanced Selectivity and Potency: The hydrophobic cyclopropyl group fits optimally into a compact hydrophobic pocket within the ATP-binding site of mutant EGFR.[3] This specific interaction increases the binding affinity for mutant forms (e.g., T790M) over the wild-type receptor.[3] This structural feature is a primary contributor to the drug's high selectivity index.

-

Improved Metabolic Stability: The cyclopropyl group is more resistant to oxidative metabolism compared to the N-methyl group in similar scaffolds. This modification prevents the formation of non-selective metabolites that could inhibit WT EGFR, thereby reducing off-target toxicities.[1][3]

-

Blood-Brain Barrier Penetration: The introduction of the cyclopropyl structure has been shown to improve the molecule's ability to cross the blood-brain barrier, which is critical for treating brain and spinal cord metastases in advanced NSCLC patients.[1][3]

-

Irreversible Inhibition: The acrylamide moiety is essential for the mechanism of action. Its covalent interaction with Cys797 ensures a durable and potent inhibition of the kinase, a feature crucial for overcoming the T790M resistance mutation.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activity and clinical efficacy of Aumolertinib.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of Aumolertinib and Comparators

| EGFR Mutation | Aumolertinib IC₅₀ (nmol/L) | Osimertinib IC₅₀ (nmol/L) | Afatinib IC₅₀ (nmol/L) |

| WT | 596.60 | Lower than Aumolertinib | Lower than Aumolertinib |

| L861Q | 10.68 - 82.80 (Potent) | Data not specified | Data not specified |

| D761Y | Potent (in range) | Data not specified | Data not specified |

| L747S | Potent (in range) | Data not specified | Data not specified |

| Other Uncommon Mutations (e.g., FQEA, ASV, SVD, G, NPG) | Highly potent | Data not specified | Data not specified |

Data synthesized from studies on various cell lines and kinase assays. Aumolertinib shows potent inhibition (IC₅₀ values from 0.84 to 82.80 nmol/L) against a range of uncommon mutations, with significantly higher IC₅₀ against WT EGFR, indicating high selectivity.[3][4]

Table 2: Summary of Clinical Efficacy in EGFR-Mutant NSCLC

| Clinical Trial | Treatment Arm | Median PFS | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Patient Population |

| AENEAS | Aumolertinib | Significantly prolonged vs Gefitinib | Higher than Gefitinib | Higher than Gefitinib | 1st-Line advanced EGFRm+ |

| APOLLO | Aumolertinib | Not specified | Good clinical activity | Good clinical activity | 2nd-Line EGFR T790M+ |

| ACROSS 2 | Aumolertinib + Chemo | 19.8 months | 70.4% | 92.6% | 1st-Line EGFRm+ with TSG co-mutations |

| ACROSS 2 | Aumolertinib Monotherapy | 16.5 months | 67.2% | 98.4% | 1st-Line EGFRm+ with TSG co-mutations |

| ACHIEVE | High-Dose Aumolertinib (165mg) | 20.5 months | Systemic: 88.9%, Intracranial: 82.5% | 100% | 1st-Line EGFRm+ with brain metastases |

PFS: Progression-Free Survival. Data compiled from various clinical trials.[1][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and reproducing SAR studies.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on EGFR kinase activity.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology is used. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to an APC-labeled peptide, which results in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

-

Protocol:

-

Recombinant EGFR kinase (WT or mutant variants) is incubated in a kinase reaction buffer.

-

Aumolertinib, diluted to various concentrations, is added to the kinase solution.

-

The kinase reaction is initiated by adding ATP and a biotinylated substrate peptide.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.

-

After another incubation period, the TR-FRET signal is read on a compatible plate reader.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Protocol:

-

Cancer cell lines (e.g., Ba/F3 engineered to express specific EGFR mutations) are seeded into 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Aumolertinib or a vehicle control (DMSO).

-

The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.[4]

-

After incubation, the CellTiter-Glo® reagent is added directly to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis and the luminescent signal is allowed to stabilize.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

IC₅₀ values are determined by plotting cell viability against drug concentration.

-

Western Blotting for Pathway Modulation

This technique is used to confirm that the inhibitor blocks EGFR signaling in a cellular context.

-

Principle: Western blotting detects specific proteins in a cell lysate. It is used here to measure the phosphorylation status of EGFR and its key downstream signaling proteins, such as AKT and ERK. A reduction in the phosphorylated forms of these proteins indicates successful target engagement and pathway inhibition.

-

Protocol:

-

Cells are treated with various concentrations of Aumolertinib for a defined period (e.g., 4 hours).[4]

-

Following treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pEGFR, total EGFR, pAKT, total AKT, pERK, and total ERK.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imaging system. The intensity of the bands indicates the protein levels.

-

Visualizations: Pathways and Workflows

Caption: Aumolertinib's mechanism of action via irreversible EGFR inhibition.

Caption: Standard workflow for in vitro evaluation of EGFR inhibitors.

Caption: Logical flow from Aumolertinib's structure to its therapeutic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Aumolertinib - Wikipedia [en.wikipedia.org]

- 3. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ilcn.org [ilcn.org]

- 6. onclive.com [onclive.com]

- 7. cancernetwork.com [cancernetwork.com]

Preclinical Pharmacokinetics and ADME of Aumolertinib: A Technical Guide

An In-depth Analysis of the Absorption, Distribution, Metabolism, and Excretion of a Third-Generation EGFR TKI

Introduction

Aumolertinib (formerly almonertinib, HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by Hansoh Pharmaceutical Group.[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, with a lower affinity for wild-type EGFR, potentially leading to a better safety profile.[1] Understanding the preclinical pharmacokinetics and absorption, distribution, metabolism, and excretion (ADME) profile of aumolertinib is crucial for interpreting efficacy and safety data from nonclinical studies and for predicting its clinical pharmacology. This technical guide provides a comprehensive overview of the available preclinical data on aumolertinib.

Pharmacokinetic Profile

Preclinical pharmacokinetic studies of aumolertinib have been conducted primarily in mice. These studies have demonstrated favorable pharmacokinetic properties, including good bioavailability and tissue distribution.

Pharmacokinetic Parameters in Mice

A study comparing the pharmacokinetics of aumolertinib, osimertinib (B560133), and gefitinib (B1684475) in mice after a single oral gavage revealed that aumolertinib exhibited the largest area under the concentration-time curve (AUC) in both plasma and bone marrow among the three EGFR-TKIs, despite having the shortest elimination half-life.[2][3][4] The time to reach maximum concentration (Tmax) for aumolertinib was 3 hours.[2]

Table 1: Preclinical Pharmacokinetic Parameters of Aumolertinib in Mice

| Parameter | Value | Species | Dosage | Reference |

| Tmax (plasma) | 3 h | Mouse | Single oral gavage | [2] |

| AUC (plasma) | Highest among aumolertinib, osimertinib, and gefitinib | Mouse | Single oral gavage | [2][3][4] |

| T½ (elimination) | Shortest among aumolertinib, osimertinib, and gefitinib | Mouse | Single oral gavage | [2] |

Absorption

The high plasma concentrations and AUC values observed in preclinical studies suggest that aumolertinib is well-absorbed after oral administration.[2][3][4]

Experimental Protocol: In Vivo Bioavailability Study (General)

While specific protocols for aumolertinib are not publicly available, a general procedure for determining oral bioavailability in preclinical species involves:

-

Animal Model: Utilize male and female animals from a relevant species (e.g., Sprague-Dawley rats, Beagle dogs).

-

Dosing: Administer a single intravenous (IV) dose and a single oral (PO) dose of aumolertinib to separate groups of animals.

-

Blood Sampling: Collect serial blood samples at predetermined time points after dosing.

-

Bioanalysis: Analyze plasma samples for aumolertinib concentrations using a validated bioanalytical method, such as UPLC-MS/MS.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, for both IV and PO routes.

-

Bioavailability Calculation: Determine absolute bioavailability using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Distribution

Aumolertinib has been shown to have wide tissue distribution, which is a critical factor for its efficacy, particularly in treating metastatic non-small cell lung cancer (NSCLC).

Tissue Distribution in Mice

At the time of maximum concentration (Tmax), the concentrations of aumolertinib were found to be significantly higher than those of osimertinib and gefitinib in nine important tissues in mice, including plasma, bone marrow, lung, brain, liver, pancreas, kidney, spleen, and large intestine.[2] This extensive tissue distribution, including penetration of the blood-brain barrier, is a key characteristic of aumolertinib.[5]

Experimental Protocol: Tissue Distribution Study (General)

A typical preclinical tissue distribution study protocol involves:

-

Animal Model: Use a suitable animal model, such as mice or rats.

-

Dosing: Administer a single dose of radiolabeled or non-labeled aumolertinib.

-

Tissue Collection: At various time points after dosing, euthanize the animals and collect a comprehensive set of tissues and fluids.

-

Sample Processing: Homogenize the collected tissues.

-

Quantification: Determine the concentration of aumolertinib in each tissue homogenate and fluid sample using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled compounds or LC-MS/MS for non-labeled compounds).

-

Data Analysis: Calculate the tissue-to-plasma concentration ratios to assess the extent of distribution into different tissues.

Metabolism

In vitro and in vivo studies have demonstrated that aumolertinib is extensively metabolized, primarily by the cytochrome P450 (CYP) enzyme system.

In Vitro Metabolism

Studies using human and rat liver microsomes have identified CYP3A4 as the primary enzyme responsible for the metabolism of aumolertinib.[6][7] A screening of 153 drugs identified 15 that significantly inhibited the metabolism of aumolertinib in these microsomal systems.[6]

The major active metabolite of aumolertinib is HAS-719.[4][6] Other metabolites, designated as M4, M5, M6, and M7, have also been mentioned, though their specific structures and metabolic pathways are not fully elucidated in the public domain.[6]

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

A general protocol for assessing in vitro metabolism is as follows:

-

Incubation Mixture: Prepare an incubation mixture containing aumolertinib, liver microsomes (from human or preclinical species), and a NADPH-regenerating system in a phosphate (B84403) buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724).

-

Analysis: Analyze the samples by UPLC-MS/MS to determine the disappearance of the parent drug and the formation of metabolites.

-

Data Calculation: Calculate metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint).

Aumolertinib Metabolism Pathway

Excretion

A study investigating the mass balance of [14C]-labeled aumolertinib in healthy male participants indicated that the primary route of excretion is through feces, suggesting significant biliary excretion.[6] The study identified a total of 26 metabolites in blood, urine, and feces.[6]

Experimental Protocol: Mass Balance Study (General)

A preclinical mass balance study is typically conducted as follows:

-

Radiolabeling: Synthesize a radiolabeled version of aumolertinib (e.g., with 14C or 3H).

-

Animal Model: Use a species that is metabolically similar to humans, such as rats or dogs.

-

Dosing: Administer a single dose of the radiolabeled compound.

-

Sample Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 7 days). Also, collect blood samples.

-

Radioactivity Measurement: Determine the total radioactivity in all collected samples (urine, feces, and plasma) using liquid scintillation counting.

-

Excretion Profile: Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces to determine the major routes and extent of excretion.

Drug-Drug Interactions

Given that aumolertinib is a substrate of CYP3A4, there is a potential for drug-drug interactions when co-administered with strong inhibitors or inducers of this enzyme.[7] Clinical trial protocols for aumolertinib often exclude the concomitant use of strong CYP3A4 inhibitors and inducers.[8]

Bioanalytical Method

The quantification of aumolertinib and its metabolites in biological matrices is crucial for pharmacokinetic and ADME studies. A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for this purpose.

Experimental Protocol: UPLC-MS/MS Bioanalysis

A representative protocol for the bioanalysis of aumolertinib in plasma includes:

-

Sample Preparation: A protein precipitation method is used to extract aumolertinib from plasma samples. This typically involves adding a solvent like acetonitrile to the plasma, followed by vortexing and centrifugation to pellet the proteins.[9]

-

Chromatographic Separation: The supernatant is injected onto a UPLC system equipped with a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate aumolertinib from endogenous plasma components.[9]

-

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in positive ion monitoring mode. Specific precursor-to-product ion transitions are monitored for aumolertinib and an internal standard to ensure selectivity and accurate quantification.[9]

-

Method Validation: The method is validated for specificity, linearity, precision, accuracy, matrix effect, extraction recovery, and stability to ensure reliable results.[1]

Bioanalytical Workflow for Aumolertinib

Conclusion

The preclinical data available for aumolertinib indicate a favorable pharmacokinetic and ADME profile. It is characterized by good oral absorption, extensive tissue distribution including the central nervous system, and metabolism primarily mediated by CYP3A4. The main route of excretion appears to be fecal. These properties, combined with its high potency and selectivity, support its clinical development and use in the treatment of EGFR-mutated NSCLC. Further detailed preclinical studies, particularly in non-rodent species and on drug transporter interactions, would provide a more complete understanding of its disposition.

References

- 1. AENEAS: A Randomized Phase III Trial of Aumolertinib Versus Gefitinib as First-Line Therapy for Locally Advanced or MetastaticNon–Small-Cell Lung Cancer With EGFR Exon 19 Deletion or L858R Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic Comparison of Aumolertinib Osimertinib Gefitinib and Their Major Metabolites in NSCLC - The ASCO Post [ascopost.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The influence of drug-induced metabolic enzyme activity inhibition and CYP3A4 gene polymorphism on aumolertinib metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

Aumolertinib: An In-Depth Analysis of its In Vitro Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations.[1][2] As a covalent inhibitor, it forms an irreversible bond with the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition of downstream signaling pathways.[3] This technical guide provides a detailed overview of the in vitro kinase selectivity profile of Aumolertinib, focusing on its activity against various EGFR mutations. It also outlines the experimental methodologies used for its characterization and visualizes key biological and experimental processes.

While this guide provides a thorough analysis of Aumolertinib's activity against its intended target, EGFR, a comprehensive kinome scan against a broad panel of kinases is not publicly available in the reviewed literature. Such data is crucial for a complete understanding of its off-target effects and overall selectivity.

Data Presentation: Kinase Inhibition Profile

The in vitro kinase activity of Aumolertinib has been primarily characterized against wild-type (WT) EGFR and a range of clinically relevant EGFR mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]

| Kinase Target | IC50 (nmol/L) | Reference |

| EGFR WT | >1000 | [4] |

| EGFR L858R | 0.84 | [4] |

| EGFR Ex19del | 1.25 | [4] |

| EGFR L861Q | 1.53 | [4] |

| EGFR D761Y | 8.93 | [4] |

| EGFR L747S | 10.45 | [4] |

| EGFR G719A | 82.80 | [4] |

Data extracted from "Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations".[4]

The data clearly indicates that Aumolertinib is highly selective for mutant forms of EGFR, particularly the common L858R and Ex19del mutations, as well as several uncommon mutations, while exhibiting significantly lower activity against wild-type EGFR.[4] This selectivity profile is a key characteristic of third-generation EGFR TKIs, designed to minimize the dose-limiting toxicities associated with the inhibition of wild-type EGFR in healthy tissues.[4]

Experimental Protocols

The determination of the in vitro kinase selectivity profile of Aumolertinib relies on robust and sensitive biochemical assays. The primary method cited for generating the IC50 data is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Inhibition Assay

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. It utilizes a long-lifetime lanthanide chelate (e.g., Europium) as the FRET donor and a fluorescently labeled acceptor (e.g., a phospho-specific antibody or a phosphate-binding molecule) that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the extent of substrate phosphorylation. The IC50 value is determined by measuring the concentration of the inhibitor (Aumolertinib) required to reduce the FRET signal by 50%.

Generalized Protocol for IC50 Determination:

-

Reagent Preparation:

-

Prepare a stock solution of Aumolertinib in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Aumolertinib to create a concentration gradient.

-

Prepare the kinase reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, and other necessary co-factors.

-

Prepare solutions of the specific EGFR kinase, the substrate peptide, and ATP.

-

Prepare the detection reagents, including the Europium-labeled antibody (donor) and the acceptor fluorophore.

-

-

Kinase Reaction:

-

In a microplate (e.g., 384-well), add the EGFR kinase and the serially diluted Aumolertinib or vehicle control (DMSO).

-

Incubate for a defined period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the detection reagents (Europium-labeled antibody and acceptor fluorophore).

-

Incubate to allow for the binding of the detection reagents to the phosphorylated substrate.

-

-

Data Acquisition:

-

Measure the time-resolved fluorescence signal on a compatible plate reader. The reader will excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 615 nm) and the acceptor (e.g., at 665 nm) after a time delay.

-

The ratio of the acceptor to donor emission is calculated to determine the FRET signal.

-

-

Data Analysis:

-

Plot the FRET signal against the logarithm of the Aumolertinib concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Mandatory Visualizations

EGFR Signaling Pathway and Aumolertinib Inhibition

Caption: EGFR signaling pathway and the point of inhibition by Aumolertinib.

Experimental Workflow for TR-FRET Kinase Inhibition Assay

References

- 1. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aumolertinib: effective treatment for asymptomatic pulmonary giant cell carcinoma with EGFR L858R mutation - a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

Aumolertinib's Preclinical Efficacy in Brain Metastases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical efficacy of aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in models of brain metastases originating from non-small cell lung cancer (NSCLC). Aumolertinib has demonstrated significant promise in penetrating the blood-brain barrier and exerting potent anti-tumor effects intracranially, offering a potential therapeutic advancement for patients with EGFR-mutant NSCLC who have developed or are at risk of developing central nervous system (CNS) metastases.[1][2][3]

Core Findings at a Glance

Aumolertinib effectively crosses the blood-brain barrier and exhibits robust anti-tumor activity in preclinical models of EGFR-mutant NSCLC brain metastases.[1][2][3][4] Pharmacokinetic studies have confirmed its favorable distribution to the CNS.[1][2][3][4] In vivo studies have demonstrated significant tumor growth inhibition, prolonged survival, and reduced cell proliferation in brain lesions following aumolertinib treatment.[4] Furthermore, aumolertinib has shown efficacy in combination with ionizing radiation, suggesting potential synergistic effects in treating brain metastases.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of aumolertinib in brain metastasis models.

Table 1: In Vivo Efficacy of Aumolertinib in PC9-LUC Brain Metastasis Model

| Treatment Group | Dosage (mg/kg, Qd) | Tumor Bioluminescence | Change in Body Weight | Overall Survival | Ki-67 Expression in Brain Tissue |

| Vehicle Control | - | High | Stable | Shortest | High |

| Aumolertinib | 10 | Significantly Reduced | Stable | Significantly Prolonged | Reduced |

| Aumolertinib | 25 | Significantly Reduced | Stable | Significantly Prolonged | Reduced |

| Osimertinib (B560133) | 10 | Reduced | Stable | Prolonged | Reduced |

| Osimertinib | 25 | Reduced | Stable | Prolonged | Reduced |

| *Data presented as mean ± SEM (n=5/group). *p < 0.01 vs. vehicle control.[4] |

Table 2: Blood-Brain Barrier Penetration of Aumolertinib and its Metabolite

| Compound | Apparent Permeability Coefficient (Papp) in vitro | Brain-to-Plasma Concentration Ratio in vivo | Substrate of ABCB1/BCRP Efflux Transporters |

| Aumolertinib | High | > 7-fold higher in brain | Low affinity |

| HAS-719 (metabolite) | Low | Low | Not specified |

| In vitro model used ABCB1-MDCK and BCRP-MDCK monolayer cells.[1][3] Preclinical in vivo studies in rats reported brain concentrations at least sevenfold higher than in plasma.[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

In Vivo Brain Metastasis Model

-

Cell Line: PC9-LUC, a human NSCLC cell line with an EGFR exon 19 deletion, engineered to express luciferase for bioluminescence imaging.

-

Animal Model: BALB/c nude mice.

-

Procedure:

-

PC9-LUC cells were injected into the left ventricle of the mice to establish the brain metastasis model.[4]

-

Two weeks post-injection, successful model establishment was confirmed via bioluminescence imaging.

-

Mice were randomized into treatment groups (n=5/group): vehicle control, aumolertinib (10 mg/kg and 25 mg/kg), and osimertinib (10 mg/kg and 25 mg/kg).

-

Treatments were administered orally once daily (Qd).

-

Tumor progression was monitored by measuring bioluminescence.

-

Body weight was recorded to assess toxicity.

-

Overall survival was monitored.

-

At the end of the study, brain tissues were collected for hematoxylin-eosin (H&E) staining and immunohistochemical (IHC) analysis of the proliferation marker Ki-67.[4]

-

In Vitro Blood-Brain Barrier Model

-

Cell Lines: ABCB1-MDCK and BCRP-MDCK monolayer cells, which are Madin-Darby Canine Kidney cells overexpressing the human efflux transporters ABCB1 (P-glycoprotein) and BCRP, respectively. These cell lines are used to model the blood-brain barrier.

-

Procedure:

-

The effects of transport time and drug concentration on the apparent permeability coefficient (Papp) of aumolertinib and its active metabolite, HAS-719, were investigated.

-

The bidirectional transmembrane transport characteristics of aumolertinib were studied to determine if it is a substrate of ABCB1 and BCRP.[1]

-

Pharmacokinetic Studies

-

Animal Model: Mice with established brain metastases.

-

Procedure:

-

Aumolertinib was administered to the mice.

-

At various time points, brain tissue and plasma samples were collected.

-

The concentrations of aumolertinib and its metabolite HAS-719 in the brain and plasma were determined using liquid chromatography-mass spectrometry (LC-MS).[4]

-

Combination Therapy with Ionizing Radiation (IR)

-

Cell Lines: PC-9 and NCI-H1975 human NSCLC cell lines.

-

In Vivo Model: Xenograft model of NSCLC brain metastases in BALB/c nude mice.

-

Procedure:

-

The anti-tumor effects of aumolertinib combined with IR were assessed in the xenograft model.

-

The concentrations of aumolertinib in brain tissue and blood were measured using LC-MS.

-

In vitro assays were conducted on PC-9 and NCI-H1975 cells to evaluate the effects of the combination treatment on:

-

Cell proliferation (CCK-8 assay)

-

Cell survival (colony formation assay)

-

Apoptosis and cell cycle distribution (flow cytometry)

-

DNA damage (immunofluorescence staining)

-

Expression levels of relevant proteins (western blotting).[5]

-

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to aumolertinib's action in brain metastases.

Caption: Aumolertinib inhibits mutant EGFR signaling pathways.

References

- 1. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Experimental study of EGFR-TKI aumolertinib combined with ionizing radiation in EGFR mutated NSCLC brain metastases tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Off-Target Landscape of Aumolertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aumolertinib (HS-10296) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR sensitizing mutations (exon 19 deletions or L858R) and the T790M resistance mutation.[1][2] Its mechanism of action is centered on the irreversible covalent binding to the ATP-binding site of mutant EGFR, leading to the inhibition of downstream signaling pathways and subsequent tumor growth suppression.[2] A key characteristic of aumolertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is attributed to its unique cyclopropyl (B3062369) structure. This selectivity profile is designed to minimize the dose-limiting toxicities commonly associated with first and second-generation EGFR-TKIs, such as rash and diarrhea.[2]

This technical guide provides an in-depth analysis of the known off-target effects of aumolertinib, drawing from preclinical data and clinical trial findings. While comprehensive kinome screening data for aumolertinib is not extensively available in the public domain, this document synthesizes the existing evidence on its kinase selectivity and clinical adverse event profile to offer insights into its potential off-target interactions.

On-Target and Off-Target Kinase Activity

Aumolertinib's primary pharmacological activity is its potent and selective inhibition of mutant EGFR. Preclinical studies have quantified this selectivity, demonstrating a significantly higher potency against various EGFR mutations compared to its activity against WT-EGFR.

Quantitative Analysis of Aumolertinib's Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of aumolertinib against different EGFR variants. This data highlights the drug's selectivity for sensitizing and resistance mutations.

| Kinase Target | IC50 (nmol/L) | Reference |

| EGFR L858R/T790M | 0.29 ± 0.10 | [2] |

| EGFR Del19/T790M | 0.21 ± 0.10 | [2] |

| EGFR T790M | 0.37 ± 0.04 | [2] |

| EGFR L861Q | 0.84 | [3] |

| EGFR D761Y | 1.25 | [3] |

| EGFR L747S | 2.58 | [3] |

| EGFR WT | 3.39 ± 0.53 | [2] |

Note: Lower IC50 values indicate greater potency. The data clearly shows that aumolertinib is significantly more potent against mutant forms of EGFR than the wild-type version.

Clinical Manifestations of Potential Off-Target Effects

Clinical trial data provides valuable insights into the potential off-target effects of aumolertinib through the profile of treatment-related adverse events (TRAEs). While some of these events may be linked to the inhibition of wild-type EGFR, others may suggest interactions with other cellular targets.

Summary of Treatment-Related Adverse Events (TRAEs) from Clinical Trials

The following table consolidates the most frequently reported TRAEs from various clinical studies of aumolertinib.

| Adverse Event | Frequency (Any Grade) | Frequency (Grade ≥3) | References |

| Increased Blood Creatine (B1669601) Phosphokinase | 35.5% - 68.3% | 7% - 27.0% | [4],[5] |

| Increased Aspartate Aminotransferase (AST) | 29.9% - 49.2% | Not specified | [4] |

| Increased Alanine Aminotransferase (ALT) | 29.4% - 38.1% | 1.2% - 3% | [4],[6] |

| Rash | 17.0% - 23.4% | Not specified | [4] |

| Diarrhea | 16.4% | Not specified | [4] |

| Platelet Count Decrease | Not specified | Not specified | [4] |

| Neutrophil Count Decrease | Not specified | Not specified | [4] |

The high incidence of elevated creatine phosphokinase is a notable finding and may warrant further investigation to understand the underlying mechanism, which could be a novel off-target effect.

Signaling Pathways and Experimental Workflows

To visualize the context of aumolertinib's action and the general approach to identifying off-target effects, the following diagrams are provided.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of kinase inhibitors like aumolertinib.

In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of aumolertinib against purified kinases.

-

Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using fluorescence resonance energy transfer (FRET).

-

General Protocol:

-

Recombinant purified kinase is incubated with a fluorescently labeled substrate and ATP in a microplate well.

-

Aumolertinib is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

A detection solution containing a lanthanide-labeled antibody specific for the phosphorylated substrate is added.

-

If the substrate is phosphorylated, the antibody binds, bringing the lanthanide and the substrate's fluorophore into close proximity, resulting in a FRET signal.

-

The FRET signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Objective: To assess the effect of aumolertinib on the viability of cancer cell lines.

-

Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.

-

General Protocol:

-

Cancer cell lines (e.g., Ba/F3 engineered to express EGFR mutants, A431 for WT-EGFR) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of aumolertinib or DMSO as a vehicle control.

-

After a 72-hour incubation period, the CellTiter-Glo® reagent is added to each well.

-

The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.

-

Western Blotting for Phospho-Protein Analysis

-

Objective: To determine the effect of aumolertinib on the phosphorylation of EGFR and its downstream signaling proteins.

-

Principle: This technique uses antibodies to detect specific proteins in a sample after separation by size.

-

General Protocol:

-

Cells are treated with various concentrations of aumolertinib for a specified time (e.g., 4 hours).

-

Cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization of protein bands.

-

Conclusion

Aumolertinib is a highly selective third-generation EGFR-TKI with a well-defined on-target activity against mutant EGFR. While a comprehensive public kinome scan to identify novel off-target kinases is not currently available, the analysis of its clinical adverse event profile provides important clues to its broader biological effects. The frequent observation of elevated creatine phosphokinase suggests a potential off-target interaction that warrants further mechanistic investigation. Future research employing unbiased, large-scale screening methods such as kinome-wide profiling and chemoproteomics will be instrumental in fully elucidating the off-target landscape of aumolertinib, which will be critical for optimizing its therapeutic use and managing its side effects.

References

- 1. Aumolertinib: A Review in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. targetedonc.com [targetedonc.com]

- 5. Frontiers | Clinical efficacy and safety analysis of aumolertinib in real-world treatment of EGFR-mutated advanced non-small-cell lung cancer [frontiersin.org]

- 6. Safety, Efficacy, and Pharmacokinetics of Almonertinib (HS-10296) in Pretreated Patients With EGFR-Mutated Advanced NSCLC: A Multicenter, Open-label, Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Aumolertinib's Sphere of Influence: A Technical Exploration of its Downstream Signaling Pathways

For Immediate Release

Shanghai, China – December 16, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the downstream signaling pathways modulated by aumolertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Aumolertinib has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation. This document elucidates the molecular mechanisms underpinning its therapeutic effects, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Introduction: Aumolertinib's Mechanism of Action

Aumolertinib is an irreversible EGFR-TKI that selectively targets both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis.[2]

Quantitative Analysis of Aumolertinib's Inhibitory Activity

The potency and selectivity of aumolertinib have been quantified across various NSCLC cell lines harboring different EGFR mutations. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

| Cell Line | EGFR Mutation Status | Aumolertinib IC50 (nM) | Reference |